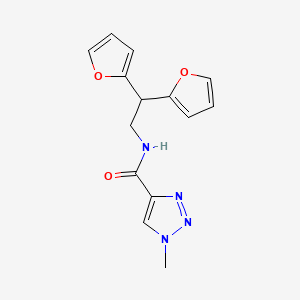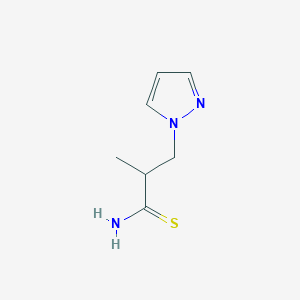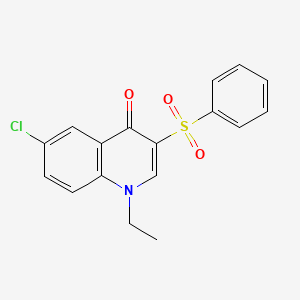
3-(Benzenesulfonyl)-6-chloro-1-ethyl-1,4-dihydroquinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(Benzenesulfonyl)-6-chloro-1-ethyl-1,4-dihydroquinolin-4-one” is a quinoline derivative with a benzenesulfonyl group at the 3-position, a chlorine atom at the 6-position, and an ethyl group at the 1-position. Quinolines are a class of compounds that are widely used in medicinal chemistry due to their biological activity . The benzenesulfonyl group is a common functional group in organic chemistry and is often used as a protecting group or a leaving group in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline ring, which is a fused ring system containing a benzene ring and a pyridine ring. The benzenesulfonyl, chlorine, and ethyl groups would be attached at the 3-, 6-, and 1-positions of the quinoline ring, respectively .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The benzenesulfonyl group could potentially act as a leaving group in nucleophilic substitution reactions . The chlorine atom might also be displaced in nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the various functional groups. For example, the benzenesulfonyl group is polar, which could increase the compound’s solubility in polar solvents .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
One of the primary applications of derivatives similar to 3-(Benzenesulfonyl)-6-chloro-1-ethyl-1,4-dihydroquinolin-4-one is in the synthesis and characterization of compounds with potential nonlinear optical properties. For instance, derivatives have been synthesized and characterized for their optical limiting applications, demonstrating the potential of these compounds in the development of new materials for optical technologies (Ruanwas et al., 2010).
Anticancer Research
In the field of anticancer research, derivatives of tetrahydroisoquinoline, a related structural motif, have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. This research underscores the therapeutic potential of such derivatives in the development of novel anticancer agents (Redda et al., 2010).
Antiparasitic Activity
Another significant application is in the design and synthesis of derivatives with antiparasitic activity. Studies have shown that certain derivatives exhibit promising activity against Trypanosoma cruzi and Plasmodium falciparum, highlighting their potential as lead compounds for the development of new antiparasitic drugs (Pagliero et al., 2010).
Chemical Synthesis Techniques
Derivatives of 3-(Benzenesulfonyl)-6-chloro-1-ethyl-1,4-dihydroquinolin-4-one are also pivotal in the advancement of chemical synthesis techniques. For instance, they have been used in the synthesis of tetrahydroquinazoline derivatives through aza Diels-Alder reactions, demonstrating their utility in creating complex molecular structures (Cremonesi et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-6-chloro-1-ethylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S/c1-2-19-11-16(23(21,22)13-6-4-3-5-7-13)17(20)14-10-12(18)8-9-15(14)19/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYIKUVLSCENDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-6-chloro-1-ethyl-1,4-dihydroquinolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

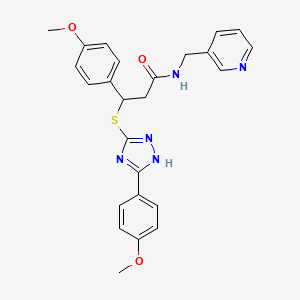

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2436433.png)
![2-methyl-N-(5-methylisoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2436434.png)

![N-(2,5-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2436438.png)
![(Z)-2-bromo-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2436439.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2436441.png)
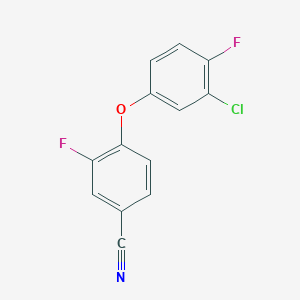
![Methyl [1-({[(4-methoxybenzyl)carbamoyl]amino}methyl)cyclohexyl]acetate](/img/structure/B2436443.png)
![methyl 2-(2-(mesitylamino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2436444.png)
